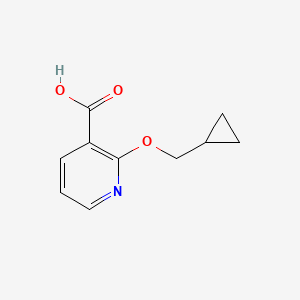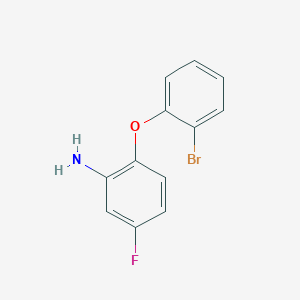![molecular formula C11H12F3N B3074385 (Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine CAS No. 1019612-03-3](/img/structure/B3074385.png)
(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine
説明
(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine is an organic compound characterized by the presence of a prop-2-en-1-yl group and a 4-(trifluoromethyl)phenylmethyl group attached to an amine
作用機序
Mode of Action
It’s known that the compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and a single electron transfer pathway .
Biochemical Pathways
It’s known that similar compounds, such as indole derivatives, can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as prop-2-en-1-yl bromide and 4-(trifluoromethyl)benzylamine.
Nucleophilic Substitution Reaction: The prop-2-en-1-yl bromide undergoes a nucleophilic substitution reaction with 4-(trifluoromethyl)benzylamine in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, at a temperature range of 25-50°C. The reaction time may vary from a few hours to overnight, depending on the reactivity of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, purification techniques, such as distillation or chromatography, are employed to isolate the compound from reaction by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amine or aromatic ring, leading to the formation of various substituted derivatives. Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water, or chromium trioxide in sulfuric acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a base, or sulfonyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives such as N-oxides or hydroxylated products.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various functional groups attached to the amine or aromatic ring.
科学的研究の応用
(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. It is used in the development of new therapeutic agents and drug discovery research.
Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design and synthesis of new drugs targeting specific biological pathways or receptors.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties. It is also used as an intermediate in the synthesis of various industrial products.
類似化合物との比較
(Prop-2-en-1-yl)({[4-methylphenyl]methyl})amine: This compound is similar in structure but lacks the trifluoromethyl group. It may exhibit different chemical and biological properties due to the absence of the trifluoromethyl group.
(Prop-2-en-1-yl)({[4-chlorophenyl]methyl})amine: This compound contains a chlorine atom instead of the trifluoromethyl group. The presence of chlorine may affect the compound’s reactivity and interactions with biological targets.
(Prop-2-en-1-yl)({[4-fluorophenyl]methyl})amine: This compound has a fluorine atom in place of the trifluoromethyl group. The fluorine atom may influence the compound’s chemical stability and biological activity.
Uniqueness: (Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and binding affinity for certain biological targets. These features make the compound a valuable tool in various scientific research applications.
特性
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c1-2-7-15-8-9-3-5-10(6-4-9)11(12,13)14/h2-6,15H,1,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUISRMWBHQJLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074311.png)
![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074316.png)
![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol](/img/structure/B3074323.png)


![2-Methoxy-6-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B3074347.png)
![2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074350.png)
![(Cyclopropylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B3074368.png)

![2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074383.png)
![4-[(Butylamino)methyl]-2-ethoxyphenol](/img/structure/B3074398.png)
![3-[(2-Hydroxybenzyl)amino]benzonitrile](/img/structure/B3074410.png)
![N-{4-[(5-chloro-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B3074414.png)
![2-Methoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B3074416.png)
